molecular formula C19H15N3O7 B14070720 Benzoic acid, 4,4'-[(6-ethoxy-1,3,5-triazine-2,4-diyl)bis(oxy)]bis- CAS No. 62500-66-7

Benzoic acid, 4,4'-[(6-ethoxy-1,3,5-triazine-2,4-diyl)bis(oxy)]bis-

Cat. No.: B14070720
CAS No.: 62500-66-7
M. Wt: 397.3 g/mol
InChI Key: WRZLNUAMMYFEMM-UHFFFAOYSA-N
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Description

Benzoic acid, 4,4’-[(6-ethoxy-1,3,5-triazine-2,4-diyl)bis(oxy)]bis- is a complex organic compound that belongs to the family of triazine derivatives. This compound is characterized by the presence of a benzoic acid moiety linked to a triazine ring through ethoxy groups. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4,4’-[(6-ethoxy-1,3,5-triazine-2,4-diyl)bis(oxy)]bis- typically involves the reaction of 4-ethoxybenzoic acid with 2,4,6-trichloro-1,3,5-triazine under controlled conditions. The reaction is carried out in the presence of a base such as sodium carbonate or potassium carbonate in a solvent like dioxane or dichloromethane. The reaction mixture is refluxed at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4,4’-[(6-ethoxy-1,3,5-triazine-2,4-diyl)bis(oxy)]bis- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions

Major Products

Scientific Research Applications

Benzoic acid, 4,4’-[(6-ethoxy-1,3,5-triazine-2,4-diyl)bis(oxy)]bis- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of benzoic acid, 4,4’-[(6-ethoxy-1,3,5-triazine-2,4-diyl)bis(oxy)]bis- involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    Benzoic Acid Derivatives: Compounds like 4-ethoxybenzoic acid and 4-hydroxybenzoic acid share structural similarities.

    Triazine Derivatives: Compounds such as 2,4,6-trichloro-1,3,5-triazine and 2,4,6-tris(4-methoxyphenyl)-1,3,5-triazine.

Uniqueness

Benzoic acid, 4,4’-[(6-ethoxy-1,3,5-triazine-2,4-diyl)bis(oxy)]bis- is unique due to its dual functionality, combining the properties of both benzoic acid and triazine derivatives. This dual functionality enhances its reactivity and broadens its range of applications .

Properties

CAS No.

62500-66-7

Molecular Formula

C19H15N3O7

Molecular Weight

397.3 g/mol

IUPAC Name

4-[[4-(4-carboxyphenoxy)-6-ethoxy-1,3,5-triazin-2-yl]oxy]benzoic acid

InChI

InChI=1S/C19H15N3O7/c1-2-27-17-20-18(28-13-7-3-11(4-8-13)15(23)24)22-19(21-17)29-14-9-5-12(6-10-14)16(25)26/h3-10H,2H2,1H3,(H,23,24)(H,25,26)

InChI Key

WRZLNUAMMYFEMM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC(=NC(=N1)OC2=CC=C(C=C2)C(=O)O)OC3=CC=C(C=C3)C(=O)O

Origin of Product

United States

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